Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-
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Overview
Description
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of dimethylamino groups attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene. The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ] This method ensures the formation of the desired ketone with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its possible therapeutic properties.
Industry: Utilized in the production of photoreactive materials and as a sensitizer in photochemical reactions
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone, a related compound with similar applications in dye synthesis.
Benzophenone derivatives: Compounds like 4,4’-bis(dimethylamino)benzophenone, which share structural similarities and are used in similar applications.
Uniqueness
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- stands out due to its unique naphthalene structure, which imparts distinct photochemical properties and enhances its effectiveness as a sensitizer compared to other benzophenone derivatives .
Properties
IUPAC Name |
[4,5-bis(dimethylamino)naphthalen-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-22(2)18-12-8-11-16-17(13-14-19(20(16)18)23(3)4)21(24)15-9-6-5-7-10-15/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDYGLSPGLKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351260 |
Source
|
Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135236-04-3 |
Source
|
Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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